molecular formula C5H4INO B3058403 4-Hydroxy-2-iodopyridine CAS No. 89282-02-0

4-Hydroxy-2-iodopyridine

Cat. No.: B3058403
CAS No.: 89282-02-0
M. Wt: 221 g/mol
InChI Key: JHPRRMHLPVYHPC-UHFFFAOYSA-N
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Description

4-Hydroxy-2-iodopyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a hydroxyl group at the fourth position and an iodine atom at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-iodopyridine typically involves the iodination of 4-hydroxypyridine. One common method is the direct iodination using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium or nickel catalysts in the presence of suitable ligands.

Major Products Formed:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Pyridone derivatives.

    Reduction Products: Deiodinated pyridines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4-Hydroxy-2-iodopyridine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-iodopyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    2-Iodopyridine: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.

    4-Hydroxy-2-chloropyridine: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.

    4-Hydroxy-2-bromopyridine:

Uniqueness: 4-Hydroxy-2-iodopyridine is unique due to the combination of the hydroxyl and iodine substituents, which confer distinct chemical reactivity and potential for diverse applications. The presence of iodine enhances its utility in coupling reactions and as a precursor for further functionalization .

Properties

IUPAC Name

2-iodo-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPRRMHLPVYHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546160
Record name 2-Iodopyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89282-02-0
Record name 2-Iodopyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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